molecular formula C25H30N2O4 B8470961 Tert-butyl 2-(4-methoxybenzyl)-3-oxospiro[isoindoline-1,4'-piperidine]-1'-carboxylate

Tert-butyl 2-(4-methoxybenzyl)-3-oxospiro[isoindoline-1,4'-piperidine]-1'-carboxylate

Cat. No. B8470961
M. Wt: 422.5 g/mol
InChI Key: JEVRTURMSZVVHN-UHFFFAOYSA-N
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Patent
US08927715B2

Procedure details

Tert-butyl 2-(4-methoxybenzyl)-3-oxospiro[isoindoline-1,4′-piperidine]-1′-carboxylate (50 mg, 0.12 mmol, 1.0 equiv) and TFA (7 mL) were heated to 75° C. for 19 h. After this time LC-MS showed removal of the Boc- and p-methoxybenzyl groups. The mixture was concentrated to leave crude spiro[isoindoline-1,4′-piperidin]-3-one which was used directly.
Name
Quantity
7 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
COC1C=CC(C[N:8]2[C:16]3([CH2:21][CH2:20][N:19](C(OC(C)(C)C)=O)[CH2:18][CH2:17]3)[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9]2=[O:29])=CC=1.C(O)(C(F)(F)F)=O>>[NH:19]1[CH2:20][CH2:21][C:16]2([C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9](=[O:29])[NH:8]2)[CH2:17][CH2:18]1

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
COC1=CC=C(CN2C(C3=CC=CC=C3C23CCN(CC3)C(=O)OC(C)(C)C)=O)C=C1
Name
Quantity
7 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
removal of the Boc- and p-methoxybenzyl groups
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated

Outcomes

Product
Name
Type
product
Smiles
N1CCC2(CC1)NC(C1=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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